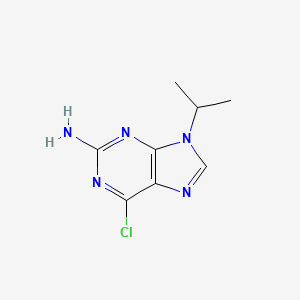

6-Chloro-9-isopropyl-9h-purin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-propan-2-ylpurin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUJPTIMHWPRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 9 Isopropyl 9h Purin 2 Amine and Its Analogs

Precursor Synthesis and Halogenation Reactions

The initial phase in the synthesis of the target compound and its analogs is the formation of a correctly substituted and activated purine (B94841) ring. This typically involves halogenation, most commonly chlorination, at the C6 and sometimes C2 positions, which renders them susceptible to nucleophilic substitution.

Hypoxanthine (B114508) and its oxidized derivative, xanthine (B1682287) (2,6-dihydroxypurine), are common and inexpensive starting materials for the synthesis of chlorinated purines. The direct chlorination of these precursors is a fundamental method for producing key intermediates. The hydroxyl groups of xanthine can be converted to chloro groups by reacting with potent chlorinating agents.

One established method involves the chlorination of xanthine using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or a phase-transfer catalyst to facilitate the reaction. chemicalbook.com Another approach utilizes acetyl hypoxanthine as the starting material, which is reacted with phosphorus oxychloride in the presence of a tertiary amine catalyst at elevated temperatures (70-105°C). google.com After the reaction, the excess POCl₃ is removed, and the product, 6-chloropurine (B14466), is isolated by adjusting the pH. google.com These methods provide access to 6-chloropurine or 2,6-dichloropurine (B15474), which are versatile intermediates.

2,6-Dichloropurine is a highly valuable precursor for the synthesis of various disubstituted purine analogs. Its two chlorine atoms exhibit different reactivities, allowing for sequential and selective substitution. The synthesis of 2,6-dichloropurine can be achieved through several routes. One common industrial method involves the chlorination of xanthine with agents like phosphorus oxychloride. chemicalbook.com

Alternatively, 2,6-dichloropurine can be prepared from 2-amino-6-chloropurine (B14584), another key intermediate. chemicalbook.comgoogle.com This process involves a diazotization reaction, where the 2-amino group is converted into a diazonium salt, followed by a Sandmeyer-type reaction to replace it with a chlorine atom. google.com The reaction is typically carried out in the presence of a diazotizing agent like sodium nitrite (B80452) and a chlorine source such as hydrochloric acid. google.com

Once 2,6-dichloropurine is synthesized, it can be N-alkylated at the N9 position with an isopropyl group to yield 2,6-dichloro-9-isopropyl-9H-purine. nih.govnih.gov This intermediate is central to producing a range of analogs. For the synthesis of the target molecule, 6-Chloro-9-isopropyl-9H-purin-2-amine, a selective nucleophilic substitution of the C2-chloro group with an amine would be required. However, the C6 position in 2,6-dichloropurines is generally more reactive towards nucleophiles than the C2 position. Therefore, a more direct route to the target compound often starts from a precursor that already contains the 2-amino group, such as 2-amino-6-chloropurine.

Table 1: Selected Synthetic Methods for 2,6-Dichloropurine

| Starting Material | Reagents | Conditions | Yield | Reference |

| 2-amino-6-chloropurine | Sodium nitrite, Hydrochloric acid | 0-5°C, 1 hour | 35.0% | google.com |

| 2-amino-6-chloropurine | Sodium nitrite, Hydrochloric acid | 15-20°C, 1 hour | 60.6% | google.com |

| 2-amino-6-chloropurine | Sodium nitrite, Lithium chloride, Acetic acid | 50-55°C, 4 hours | - | google.com |

| 2-amino-6-chloropurine | Sodium nitrite, [DMIm]Cl, Hydrochloric acid | 10°C, 2 hours | 99.0% | chemicalbook.com |

Achieving regiospecific chlorination is crucial for building the desired purine scaffold. When starting from guanine (B1146940) (2-amino-6-hydroxypurine), the goal is to selectively replace the C6-hydroxyl group with a chlorine atom while preserving the C2-amino group, thereby producing 2-amino-6-chloropurine. Direct chlorination of guanine is often inefficient.

A more effective strategy involves the use of protecting groups. Guanine can be acylated to form a diacylated derivative, such as 2,9-diacetylguanine. google.comkoreascience.kr This protection strategy serves two purposes: it enhances solubility in organic solvents and deactivates the pyrimidine (B1678525) ring, allowing for a more controlled reaction. The diacylated guanine is then treated with a chlorinating agent like phosphorus oxychloride in the presence of a phase-transfer catalyst. google.com Following the chlorination at the C6 position, the acyl groups are removed by hydrolysis to yield 2-amino-6-chloropurine. google.comresearchgate.net This multi-step process ensures that chlorination occurs specifically at the desired C6 position.

Introduction of the Isopropyl Group at the N9 Position

The final key structural feature of the target molecule is the isopropyl group at the N9 position of the purine ring. This is typically introduced via an N-alkylation reaction.

The alkylation of purines with alkyl halides is a common method but can be complicated by a lack of regioselectivity. Alkylation can occur at either the N7 or N9 position of the imidazole (B134444) ring, often yielding a mixture of isomers. ub.eduresearchgate.net The thermodynamically more stable N9-alkylated product is typically the major isomer. ub.eduacs.org

To synthesize 6-Chloro-9-isopropyl-9H-purin-2-amine, the precursor 2-amino-6-chloropurine is alkylated with an isopropyl halide, such as isopropyl bromide or isopropyl iodide. The reaction is carried out in a polar aprotic solvent like DMF and in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the purine ring, forming an anion that then reacts with the alkyl halide. ub.eduresearchgate.net

The choice of base and reaction conditions can significantly influence the N9/N7 ratio. The use of certain bases, like tetrabutylammonium (B224687) hydroxide, has been shown to improve N9 selectivity. ub.eduresearchgate.net Microwave irradiation has also been employed to accelerate the reaction and improve yields and selectivity by reducing reaction times and the formation of byproducts. ub.edu For instance, treatment of 6-chloropurine with isopropyl bromide under optimized microwave conditions leads exclusively to the N9-isopropylpurine in high yields. ub.edu

Table 2: Examples of N9-Alkylation of Purine Derivatives

| Purine Derivative | Alkylating Agent | Base / Conditions | Product(s) | Yield | Reference |

| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH, Microwave | N9-isopropyl-6-chloropurine | High | ub.edu |

| 2,6-Dichloropurine | Methyl iodide | (Bu)₄NOH, Microwave | N9-methyl-2,6-dichloropurine | - | ub.edu |

| Purine | Various alkyl halides | β-Cyclodextrin, Water | N9-alkylpurine | Good-Excellent | researchgate.net |

| 6-(Heteroaryl)purines | Various alkyl halides | K₂CO₃, DMF | N9-alkylated purines | - | researchgate.net |

Stereochemistry is an important consideration in many alkylation reactions where a new chiral center is formed. However, in the case of introducing an isopropyl group onto the N9 position of the purine ring, this concern is not present. The isopropyl group (–CH(CH₃)₂) is achiral and has a plane of symmetry. Therefore, its attachment to the planar purine ring system does not create a new stereocenter at the point of attachment or within the group itself. Consequently, the N9-isopropylation of 2-amino-6-chloropurine proceeds without the formation of stereoisomers, simplifying the purification and characterization of the final product.

Functionalization at the C2 and C6 Positions

The reactivity of the purine ring is selectively influenced by its substituents. In precursors like 2-amino-6-chloropurine, the chlorine atom at the C6 position serves as a versatile leaving group, while the amino group at C2 directs and modulates reactivity.

The introduction of the 2-amine group is a foundational step in the synthesis of the target compound and its analogs. Often, synthetic routes commence with starting materials that already contain this moiety. A common precursor is 2-amino-6-chloropurine, which can be synthesized from guanine derivatives. researchgate.netgoogle.com One established method involves the chlorination of a 2,9-diacylated guanine derivative, followed by hydrolysis to remove the acyl protecting groups, yielding 2-amino-6-chloropurine. google.com

More general strategies for the amination of purine and pyrimidine scaffolds are also employed in synthetic chemistry. nih.gov For instance, site-selective C-H functionalization methods have been developed that can introduce an amino group at the C2 position of the pyrimidine ring system within the purine core. nih.govresearchgate.net These reactions may proceed through the formation of pyrimidinyl iminium salt intermediates which can then be converted into various amine products. nih.govresearchgate.net

The chlorine atom at the C6 position of the 2-aminopurine (B61359) scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a wide variety of amine-containing side chains, leading to the synthesis of numerous purine analogs. The general reactivity trend for halogens in SNAr reactions is typically F > Cl > Br > I; however, even 6-bromo and 6-chloro purines are effective substrates for these transformations. nih.gov

The reaction typically involves heating the 6-chloro-purine derivative with a primary or secondary amine in a polar solvent such as dimethylformamide (DMF). researchgate.net These reactions are often high-yielding and selective for the C6 position. nih.gov For example, the synthesis of various 2,6,9-trisubstituted purines has been accomplished by reacting 2,6-dichloro-9-isopropyl-9H-purine with different amines, where substitution occurs preferentially at the C6 position. nih.govnih.gov

| Starting Material | Amine Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-amino-6-chloropurine | N-[3-(trifluoromethyl)phenyl]amine | DMF, 80°C, 18 h | N-[3-(trifluoromethyl)phenyl]-9H-purine-2,6-diamine | researchgate.net |

| 2,6-Dichloro-9-(propan-2-yl)-9H-purine | Methylamine hydrochloride | DMF, N-ethyl-N-isopropylpropan-2-amine, 90°C, 2 h | 2-Chloro-9-isopropyl-N-methyl-9H-purin-6-amine | nih.gov |

| 2,6-Dichloro-9-isopropyl-9H-purine | Ethylamine hydrochloride | DMF, Triethylamine, 90°C, 3 h | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | nih.gov |

| 6-bromopurine nucleosides | Aromatic amines, secondary aliphatic amines | Polar solvents (e.g., MeOH) | C6-arylamine or C6-alkylamine derivatives | nih.gov |

Beyond amination, the C6 position can be functionalized with a variety of other substituents through SNAr and other reaction types. The electrophilic nature of C6 in 6-halopurines allows for reactions with a broad range of nucleophiles. High-yielding and C6-selective substitution reactions have been reported using alcohol and thiol nucleophiles in the presence of a base. nih.gov

Furthermore, radical-based approaches have been applied to introduce alkyl and acyl groups. nih.gov For example, a metal-free Minisci-type reaction has been developed for the direct acylation of purines at the C6 position using aldehydes. rsc.org Similarly, highly regioselective C6-H hydroxyalkylation of purines can be achieved via the α-C(sp³)-H functionalization of alcohols. researchgate.net These methods expand the chemical space accessible from purine scaffolds, providing direct routes to C6-substituted derivatives without the need for pre-functionalized halogenated precursors. researchgate.net

Advanced Synthetic Strategies for Purine Scaffold Modification

To overcome the limitations of classical methods and to access more complex purine analogs, advanced synthetic strategies such as cross-coupling reactions and Mitsunobu-type alkylations are frequently employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds at the C6 position of purine nucleosides and bases. nih.gov These methods allow for the introduction of diverse substituents that are not accessible through traditional SNAr chemistry. Protected 6-chloropurine derivatives can undergo coupling with various organometallic reagents, including:

Arylboronic acids (Suzuki coupling)

Organostannanes (Stille coupling)

Alkylzinc halides (Negishi coupling)

Trialkylaluminium reagents nih.gov

More recently, photoredox/nickel dual catalysis has emerged as a strategy for sp²–sp³ cross-electrophile coupling. nih.gov This method enables the direct coupling of chloropurines with a wide range of readily available primary and secondary alkyl bromides, offering a significant advantage for late-stage functionalization in medicinal chemistry campaigns. nih.gov

| Reaction Type | Purine Substrate | Coupling Partner | Catalytic System | C6-Substituent Introduced | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Protected 6-chloropurine nucleoside | Arylboronic acid | Palladium catalyst | Aryl group | nih.gov |

| Stille Coupling | Protected 6-chloropurine nucleoside | Aryl(tributyl)stannane | Palladium catalyst | Aryl group | nih.gov |

| Negishi Coupling | Protected 6-chloropurine nucleoside | Alkylzinc halide | Palladium catalyst | Alkyl group | nih.gov |

| Photoredox/Nickel Dual Catalysis | Chloropurine | Alkyl bromide | Photoredox/Nickel catalyst | Alkyl group | nih.gov |

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the alkylation of acidic pronucleophiles, including the N-H of purine rings. nih.govorganic-chemistry.org It is particularly crucial for the regioselective installation of substituents at the N9 position of the purine core, such as the isopropyl group in 6-Chloro-9-isopropyl-9H-purin-2-amine. The reaction typically involves an alcohol (e.g., isopropanol), a phosphine (B1218219) reductant like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate oxidant such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgcommonorganicchemistry.com The reaction proceeds with a clean inversion of configuration if a chiral secondary alcohol is used. organic-chemistry.org

A common synthetic sequence for producing diverse 2,6,9-trisubstituted purines involves an initial N9-alkylation via the Mitsunobu reaction, followed by a subsequent SNAr reaction at the C6 position. nih.gov This two-step process allows for the systematic variation of substituents at both the N9 and C6 positions. For instance, a 2-amino-6-chloropurine can first be alkylated with isopropanol (B130326) under Mitsunobu conditions to yield 6-Chloro-9-isopropyl-9H-purin-2-amine. This intermediate can then undergo SNAr reactions with various amines, thiols, or alcohols to generate a library of C6-functionalized analogs. nih.gov

One-Pot and Microwave-Assisted Synthetic Procedures

The quest for efficient, rapid, and environmentally benign synthetic routes has led to the exploration of one-pot and microwave-assisted procedures in the synthesis of purine derivatives. These modern techniques offer significant advantages over classical heating methods, including dramatically reduced reaction times, improved yields, and enhanced regioselectivity.

The general principle of microwave-assisted synthesis involves the use of microwave energy to heat the reaction mixture. Polar molecules in the mixture absorb microwave energy, leading to rapid and uniform heating. This can result in faster reaction rates and can also enable reactions to occur at lower bulk temperatures than with conventional heating. In the context of purine synthesis, this has been applied to various nucleophilic substitution reactions. A study on the amination of 6-chloropurine derivatives demonstrated that reactions could be completed in as little as 10 minutes with microwave assistance, compared to several hours with conventional heating, and often with higher yields. nih.gov

While a direct one-pot synthesis of 6-Chloro-9-isopropyl-9H-purin-2-amine from a basic precursor like guanine has not been extensively detailed in the literature, the principles of one-pot synthesis are highly applicable to its production. A hypothetical one-pot synthesis could involve the chlorination of a guanine derivative, followed by in-situ N9-isopropylation and subsequent selective amination, all without the isolation of intermediates. Such a procedure would significantly streamline the synthesis, reduce waste, and lower costs. The development of such one-pot methodologies is an active area of research in medicinal and process chemistry.

The following tables summarize findings from research on microwave-assisted synthesis of purine analogs, illustrating the reaction conditions and yields achieved.

| Reactant | Alkylating Agent | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-amino-6-chloropurine | Isopropyl bromide | Acetonitrile (B52724) | (Bu)4NOH | 50 | 30 min | 6-Chloro-9-isopropyl-9H-purin-2-amine | 88 | ub.edu |

| 2-amino-6-chloropurine | Benzyl bromide | Acetonitrile | (Bu)4NOH | 50 | 30 min | 2-amino-9-benzyl-6-chloropurine | 88 | ub.edu |

| Substrate | Amine | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-chloropurine | Cyclohexylamine | Water | 200 | 10 | 79 | scielo.br |

| 6-chloropurine | Aniline | Water | 200 | 10 | 87 | scielo.br |

| 2,6-dichloropurine | Cyclohexylamine | Water | 200 | 10 | 90 | scielo.br |

| 2,6-dichloropurine | Aniline | Water | 200 | 10 | 87 | scielo.br |

| 2-amino-6-chloropurine | Cyclohexylamine | Water | 200 | 10 | 78 | scielo.br |

Biological Target Interactions and Molecular Mechanisms of 6 Chloro 9 Isopropyl 9h Purin 2 Amine and Its Derivatives in Vitro and Cellular Focus

Adenosine (B11128) Receptor (AR) Ligand Interactions

The structural characteristics of 6-Chloro-9-isopropyl-9H-purin-2-amine suggest its potential as a ligand for adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) crucial in various physiological processes. Research into structurally related compounds provides significant insights into its likely binding affinity, receptor subtype selectivity, and functional activity.

Ligand Binding Affinity and Receptor Subtype Selectivity (A1, A2A, A2B, A3)

Studies on a series of 2,6,9-trisubstituted adenines have elucidated the impact of specific substitutions on binding affinity at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. A close structural analog, 2-chloro-9-propyladenine, demonstrates a distinct binding profile. The presence of a chlorine atom at the C2 position of the purine (B94841) ring generally enhances the binding affinity for A1, A2A, and A3 receptors compared to its unsubstituted counterpart. nih.gov

Specifically, the 2-chloro-9-propyladenine analog displayed a two- to threefold increase in affinity at A1 and A3 receptors. nih.gov The interaction with the A2A subtype was particularly favored by the 2-chloro substitution, with 2-chloro-9-propyladenine being the most affine compound for this subtype within its series, exhibiting a Kᵢ of 2.2 μM. nih.gov For the A2B receptor, where potency is often measured via functional assays due to low-affinity binding, the 2-chloro substitution also resulted in a two- to threefold increase in potency. nih.gov

Based on this evidence, 6-Chloro-9-isopropyl-9H-purin-2-amine is predicted to be a ligand for all four adenosine receptor subtypes, with a notable affinity for the A2A receptor.

Table 1: Adenosine Receptor Binding Affinities of a Structurally Related Analog (2-chloro-9-propyladenine)

| Receptor Subtype | Binding Affinity (Kᵢ in μM) |

|---|---|

| A1 | 5.8 |

| A2A | 2.2 |

| A3 | 7.5 |

| A2B | >10 (Potency IC₅₀ = 6.8 μM) |

Data derived from studies on the analog 2-chloro-9-propyladenine. nih.gov

Agonistic and Antagonistic Activity in Cellular Models

The functional activity of these purine derivatives has been assessed in cellular models, typically Chinese Hamster Ovary (CHO) cells stably transfected with human recombinant adenosine receptors. nih.gov The aforementioned analog, 2-chloro-9-propyladenine, was evaluated in adenylyl cyclase experiments to determine its potency and functional effect at the A2B subtype. nih.gov These experiments revealed that the compound acts as an antagonist at the A2B receptor. Adenosine receptors of the A1 and A3 subtypes are linked to the inhibition of adenylyl cyclase, while A2A and A2B subtypes stimulate the enzyme. nih.gov The antagonistic activity observed for the related compound at the A2B receptor suggests that 6-Chloro-9-isopropyl-9H-purin-2-amine likely functions as an adenosine receptor antagonist rather than an agonist.

Molecular Modeling and Docking Studies with Adenosine Receptors

While specific molecular modeling studies for 6-Chloro-9-isopropyl-9H-purin-2-amine are not extensively published, general principles from docking studies on purinergic GPCRs can be applied. nih.govmdpi.com For purine-based ligands, the binding mode typically involves hydrogen bonding interactions within the orthosteric binding pocket. The nitrogen atoms of the purine core are critical for forming these key interactions. nih.gov The 9-isopropyl group is expected to occupy a hydrophobic pocket within the receptor, while the 2-amino and 6-chloro substituents would be positioned to interact with specific amino acid residues that define the unique pharmacology of each receptor subtype. The chlorine atom at the C6 position, in particular, would influence the electrostatic and steric interactions within the binding site, contributing to the observed affinity and selectivity.

Modulation of Downstream Signaling Pathways (e.g., cAMP)

The interaction of ligands with adenosine receptors directly modulates the intracellular levels of cyclic adenosine monophosphate (cAMP). A1 and A3 receptors couple to Gᵢ/ₒ proteins to inhibit adenylyl cyclase and decrease cAMP levels, whereas A2A and A2B receptors couple to Gₛ proteins to stimulate adenylyl cyclase and increase cAMP production. nih.gov

Given that the close analog 2-chloro-9-propyladenine acts as an antagonist at the A2B receptor, it would block the agonist-induced stimulation of adenylyl cyclase, thereby preventing an increase in intracellular cAMP levels. nih.gov This antagonistic profile at A2-type receptors suggests that 6-Chloro-9-isopropyl-9H-purin-2-amine would function to attenuate the downstream signaling cascades mediated by cAMP.

Protein Kinase Inhibition Profiles

The purine scaffold is a well-established template for the development of protein kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs). The specific substitution pattern of 6-Chloro-9-isopropyl-9H-purin-2-amine aligns with features known to confer inhibitory activity against this enzyme class.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2, CDK4, CDK5)

Research on novel 2,6,9-trisubstituted purines has identified potent inhibitors of multiple CDKs. nih.gov In one study, a derivative featuring a 9-isopropyl group, a substituted amine at the C6 position, and a pyridyl group at the C2 position (compound 30d) was found to be a pan-CDK inhibitor. nih.gov It strongly inhibited CDK1/cyclinB, CDK2/cyclinA, and CDK5/p35, among others, when tested at a concentration of 10 μM. nih.gov Interestingly, this compound showed only marginal inhibition against CDK4/6. nih.gov

Structure-activity relationship (SAR) studies on 6-substituted 2-arylaminopurines have demonstrated that substituents at the C6 position are crucial for achieving selectivity between different CDKs, particularly between the highly homologous CDK1 and CDK2. nih.govacs.org While the 2-amino group in 6-Chloro-9-isopropyl-9H-purin-2-amine differs from the 2-arylaminopurines studied, the principles regarding the C6 and N9 positions are relevant. The 6-chloro group is a relatively small substituent, and its interaction with a lipophilic pocket near the ATP ribose binding site influences potency. The 9-isopropyl group is a common feature in many CDK inhibitors, fitting well into the hydrophobic region of the ATP-binding pocket.

Based on the inhibitory profiles of structurally similar 2,6,9-trisubstituted purines, 6-Chloro-9-isopropyl-9H-purin-2-amine is anticipated to exhibit inhibitory activity against several members of the CDK family, most notably CDK1, CDK2, and CDK5, with potentially weaker activity against CDK4.

Table 2: Predicted Cyclin-Dependent Kinase (CDK) Inhibition Profile

| Kinase Target | Predicted Inhibitory Activity |

|---|---|

| CDK1/cyclin B | High |

| CDK2/cyclin A | High |

| CDK4/cyclin D | Low / Marginal |

| CDK5/p35 | High |

Predictions based on SAR of structurally related 2,6,9-trisubstituted purine inhibitors. nih.gov

Characterization of Kinase Inhibition Mechanisms (e.g., ATP Competitive Binding)

Derivatives of the 9H-purine scaffold commonly function as ATP-competitive inhibitors. nih.gov This mechanism involves the purine ring system mimicking the adenine (B156593) moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases. nih.gov This binding action physically obstructs ATP from accessing its natural binding site, thereby inhibiting the phosphorylation of target proteins. The effectiveness of these inhibitors can be enhanced by modifying the scaffold; for instance, adding substituents that occupy the ribose-binding pocket can improve binding affinity. nih.gov The design of selective ATP-competitive inhibitors is possible due to structural variations in the ATP-binding sites among different kinases. For example, the ATP binding site of Protein Kinase CK2 contains unique bulky residues that create a smaller pocket, allowing for the development of inhibitors with high selectivity for this enzyme. mdpi.com

Inhibition of Specific Kinases (e.g., Protein Kinase CK2, Death Associated Protein Kinase-1 (DAPK1), Aurora Kinase)

The versatility of the purine scaffold has led to the development of inhibitors targeting a range of specific kinases involved in critical cellular processes.

Protein Kinase CK2: This serine/threonine kinase is a key regulator of cell proliferation, survival, and inflammation. nih.gov Overexpression of CK2 is linked to various cancers, making it a significant therapeutic target. mdpi.com Purine-based compounds are among the notable classes of ATP-competitive inhibitors developed to target CK2. mdpi.com The unique structure of CK2's ATP-binding site allows for the design of highly selective small molecule inhibitors based on the purine framework. mdpi.com

Death Associated Protein Kinase-1 (DAPK1): DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase involved in apoptosis and autophagy. rsc.orgnih.gov Libraries of 6,8,9 poly-substituted purine analogues have been synthesized and screened for their ability to inhibit DAPK1. One study identified a purine derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, as a selective inhibitor of DAPK1 with an IC₅₀ value of 2.5 µM. rsc.org Such selective inhibitors are valuable tools for dissecting the specific roles of DAPK1 in cellular pathways, including its involvement in tumor development. rsc.org

Aurora Kinase: Aurora kinases are crucial for the regulation of mitosis, and their inhibition can lead to defects in cell division and ultimately, cell death. nih.gov Aurora Kinase A (AURKA) is a known target in cancer therapy, particularly in high-risk neuroblastoma. nih.gov While specific studies on 6-Chloro-9-isopropyl-9H-purin-2-amine are not detailed, the general strategy of using small molecule inhibitors against Aurora kinases is well-established in preclinical models. nih.gov

Heat Shock Protein (Hsp) Family Interactions (e.g., Grp94 Selectivity)

Beyond kinases, purine-based compounds have been shown to interact with heat shock proteins. Specifically, a series of compounds built on a purine scaffold has demonstrated selectivity for Grp94, the endoplasmic reticulum paralog of Hsp90. nih.gov This selectivity is achieved through the ligand's ability to access a novel allosteric pocket within the N-terminal binding site of Grp94. nih.gov Certain derivatives can adopt a "backward bent" conformation that allows them to fit into this unique pocket, a feature not possible in other Hsp90 paralogs where the analogous site is blocked. nih.gov This selective inhibition of Grp94, a chaperone for proteins like TLRs and integrins, presents a potential therapeutic avenue for a variety of diseases. nih.gov

Antimicrobial Activity In Vitro

The structural features of purine analogs also lend themselves to the development of agents with antimicrobial properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The efficacy of antibacterial agents often depends on their ability to penetrate the bacterial cell wall. Gram-positive and Gram-negative bacteria have distinct cell wall architectures, which influences their susceptibility to different compounds. nih.gov Gram-positive bacteria possess a thick peptidoglycan layer, while Gram-negative bacteria have a thinner peptidoglycan layer surrounded by an outer membrane. nih.gov Synthetic compounds, including those derived from purine libraries, are often screened for activity against a panel of representative strains from both groups. While specific data for 6-Chloro-9-isopropyl-9H-purin-2-amine is not extensively published, related heterocyclic compounds have shown promising activity, particularly against Gram-positive species like Enterococcus and Staphylococcus. mdpi.com

Antifungal Efficacy against Pathogenic Strains (e.g., C. albicans)

Pathogenic fungi, such as Candida albicans, are a significant cause of infections. The search for new antifungal agents often involves screening libraries of small synthetic molecules. nih.gov Purine analogs and other heterocyclic compounds are evaluated for their ability to inhibit fungal growth. Successful "hit" compounds from these screenings often act by disrupting the fungal cell membrane's integrity or interfering with essential virulence factors like biofilm formation. nih.gov

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Mycobacterium tuberculosis, the causative agent of tuberculosis, requires specialized therapeutic agents due to its unique, lipid-rich cell wall. The development of novel drugs against this pathogen is a global health priority. Research into new antimycobacterial agents includes the exploration of various chemical scaffolds, including purine derivatives, for their ability to inhibit essential mycobacterial enzymes or cellular processes.

Investigated Mechanisms of Antimicrobial Action

Derivatives of 2-aminopurine (B61359) have demonstrated a range of antimicrobial activities, including antifungal and broad-spectrum antibacterial properties. nih.govresearchgate.net The structural diversity of purine analogues allows them to interact with various bacterial targets, leading to the inhibition of essential cellular processes.

Riboswitch Binding: Purine analogues represent a class of nonclassical antimicrobial agents that can exert their effect by binding to riboswitches. nih.gov Riboswitches are structured RNA domains, typically found in the non-coding regions of bacterial mRNAs, that can directly bind to specific ligands and regulate gene expression. nih.gov By mimicking the natural purine ligands, these synthetic analogues can potentially disrupt metabolic pathways crucial for bacterial survival.

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it a validated target for antibacterial drugs. While numerous protein inhibitors of DNA gyrase have been identified, the direct inhibitory activity of 6-Chloro-9-isopropyl-9H-purin-2-amine derivatives on this enzyme is an area of ongoing investigation. nih.gov

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in the folic acid metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. While pyrimethamine (B1678524) and cycloguanil (B1669406) analogues have been identified as inhibitors of DHFR in various organisms, the specific inhibitory potential of 6-Chloro-9-isopropyl-9H-purin-2-amine derivatives on bacterial DHFR remains to be fully characterized. mdpi.comnih.govmdpi.com

Other Reported Biological Activities and Molecular Pathways (Excluding Clinical Aspects)

Beyond their antimicrobial potential, 6-Chloro-9-isopropyl-9H-purin-2-amine and its structural relatives, particularly 2,6,9-trisubstituted purines, have been shown to modulate key cellular pathways involved in cancer progression.

A significant body of research has highlighted the pro-apoptotic and cell cycle-modulating effects of 2,6,9-trisubstituted purine derivatives in various cancer cell lines.

Apoptosis Induction: Several studies have demonstrated that novel 2,6,9-trisubstituted purine derivatives can induce apoptosis in cancer cells. mdpi.comnih.govnih.govnih.govdoaj.orgresearchgate.net For instance, one study found that a specific derivative, compound 7h, induced apoptosis in HL-60 human leukemia cells. mdpi.comnih.govresearchgate.net Preliminary flow cytometry data from another study also suggested that certain 2,6,9-trisubstituted purines induce apoptosis. nih.govdoaj.org The cytotoxic effects of these compounds have been evaluated across a panel of cancer cell lines, with some derivatives showing promising activity compared to established anticancer drugs like etoposide. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these purine derivatives have been shown to cause cell cycle arrest. mdpi.comnih.govresearchgate.net The aforementioned compound 7h was found to arrest the cell cycle in the S-phase in HL-60 cells. mdpi.comnih.govresearchgate.net Other studies on 2,7,9-trisubstituted purin-8-ones have demonstrated the ability to block the cell cycle in the G1 phase in FLT3-dependent cell lines. imtm.cz Some 2,6,9-trisubstituted purines with cyclin-dependent kinase (CDK) inhibitory activity have been observed to arrest cellular proliferation at different phases of the cell cycle, while others can induce apoptosis directly, bypassing cell-cycle arrest. nih.gov

The table below summarizes the cytotoxic activity of selected 2,6,9-trisubstituted purine derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 4r | CACO2 | 27 |

| 7h | HL-60 | Data indicates high potency |

| Various | H1975 | Variable sensitivity |

| Various | HCT116 | Variable sensitivity |

| Various | HeLa | Variable sensitivity |

Data extracted from a study on promising 2,6,9-trisubstituted purine derivatives for anticancer compounds. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.govmdpi.commdpi.com Its inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) and is also being explored as a strategy in cancer therapy. mdpi.comnih.govrsc.orgnih.govmdpi.comyoutube.com While pyrimidine (B1678525) derivatives, which are bioisosteres of purines, have been investigated as selective COX-2 inhibitors, direct evidence for the COX-2 inhibitory activity of 6-Chloro-9-isopropyl-9H-purin-2-amine or its close derivatives is not yet established in the reviewed literature. nih.govnih.gov However, the structural similarities to other heterocyclic COX-2 inhibitors suggest this as a potential area for future investigation. nih.govnih.gov

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases for nucleotide synthesis. nih.govnih.gov Inhibition of PNP is a therapeutic strategy for certain leukemias and autoimmune diseases.

Studies have shown that 2,6-substituted purines can interact with and inhibit purine nucleoside phosphorylase. For example, research on Helicobacter pylori PNP demonstrated that several 2,6-substituted purines, including 6-benzylthio-2-chloropurine, exhibit inhibitory activity with constants in the micromolar range. nih.gov Furthermore, the enzymatic synthesis of 2-chloropurine nucleosides often utilizes nucleoside phosphorylases, indicating a direct interaction between the enzyme and the purine substrate. mdpi.comnih.gov These findings suggest that derivatives of 6-Chloro-9-isopropyl-9H-purin-2-amine could potentially act as inhibitors of purine nucleoside phosphorylases. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of N9 Substitution on Biological Activity and Target Selectivity

Research on various purine (B94841) derivatives has consistently highlighted the importance of the N9 substituent. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, modifications at the N9 position, in conjunction with changes at the C2 position, are pivotal in achieving potent inhibitory activity. nih.gov The size and nature of the N9-alkyl group can modulate the compound's affinity for the ATP-binding site of kinases. While a variety of N-substituted purine analogs have been synthesized and evaluated, the N9-isopropyl moiety has been identified as a favorable substituent for certain biological targets. nih.govnih.gov

The following table summarizes the effect of different N9 substituents on the biological activity of related purine analogs.

| N9-Substituent | Target | Biological Activity | Reference |

| Isopropyl | Cyclin-Dependent Kinases | Inhibitor | nih.gov |

| Cyclopropylmethyl | Bcr-Abl | Inhibitor | mdpi.com |

| Allyl | Hsp90 | Inhibitor | mdpi.com |

Role of C2 and C6 Substituents in Ligand-Target Interactions

The substituents at the C2 and C6 positions of the purine scaffold are fundamental for establishing key interactions with target proteins and are often a primary focus in medicinal chemistry efforts to optimize ligand binding. In 6-Chloro-9-isopropyl-9h-purin-2-amine, the 2-amino group and the 6-chloro substituent are crucial for its biological profile.

The 2-amino group typically acts as a hydrogen bond donor, forming critical interactions with the backbone or side chains of amino acid residues in the binding site of target enzymes. The C6-chloro group, being an electron-withdrawing group, can influence the electronic properties of the purine ring and can also be a site for further chemical modification to introduce a diverse range of functionalities. rsc.org For instance, the chlorine atom can be displaced by various nucleophiles to generate libraries of 6-substituted purine derivatives with altered biological activities. researchgate.net

Studies on 2,6,9-trisubstituted purine derivatives have shown that the nature of the substituent at the C6 position significantly impacts cytotoxicity against cancer cell lines. semanticscholar.org The introduction of a halogen at the C2 position is also a known strategy to modulate the activity of purine nucleosides, often rendering them resistant to deamination and enhancing their therapeutic potential. nih.gov

Design Principles for Enhanced Target Specificity and Potency

The rational design of purine-based inhibitors with improved potency and selectivity hinges on a comprehensive understanding of the SAR. Key design principles for derivatives of 6-Chloro-9-isopropyl-9h-purin-2-amine involve the strategic modification of the N9, C2, and C6 positions.

To enhance target specificity and potency, medicinal chemists often explore a variety of substituents at these positions. For example, the synthesis of novel 2,6,9-trisubstituted purine derivatives has been a fruitful area of research for developing potential antitumor compounds. semanticscholar.org The combination of different substituents at these three positions allows for the fine-tuning of the molecule's steric, electronic, and hydrophobic properties to achieve optimal interactions with the desired biological target.

The following table outlines some general design principles for enhancing the activity of purine-based inhibitors.

| Position | Modification Strategy | Desired Outcome | Reference |

| N9 | Varying alkyl or cycloalkyl groups | Improved binding pocket fit and selectivity | mdpi.com |

| C2 | Introduction of different amine functionalities | Enhanced hydrogen bonding interactions | rsc.org |

| C6 | Substitution with various aryl or alkyl groups | Increased potency and altered target profile | semanticscholar.org |

Computational Approaches to SAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery, providing valuable insights into the SAR of compounds like 6-Chloro-9-isopropyl-9h-purin-2-amine and guiding the design of new, more effective molecules.

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of a series of compounds with their biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal ligand-target interactions. nih.govmdpi.com

These models generate contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish its activity. For instance, a CoMFA study on a series of purine derivatives might reveal that bulky substituents are favored in one region, while electronegative groups are preferred in another. rsc.orgresearchgate.net Such insights are invaluable for the rational design of new analogs with improved potency. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By generating a pharmacophore model based on a set of active compounds, researchers can screen large compound libraries to identify novel scaffolds that fit the model and are therefore likely to be active. This approach has been successfully applied to various targets, including those for purine-based inhibitors.

Virtual Screening and Molecular Dynamics (MD) Simulations in Compound Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comresearchgate.net This process is often guided by the structure of the target's binding site or by a pharmacophore model.

Following virtual screening, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed view of the interactions between a potential ligand and its target protein. mdpi.com MD simulations can predict the stability of the ligand-protein complex and reveal subtle conformational changes that occur upon binding, offering deeper insights that can guide further optimization of the lead compound. mdpi.com

Advanced Research Methodologies and Techniques

In Vitro Biological Assay Development and Implementation

To characterize the biological profile of "6-Chloro-9-isopropyl-9h-purin-2-amine," a variety of in vitro assays are employed. These assays are crucial for determining the compound's interaction with specific molecular targets and its effects on cellular functions.

Binding Assays: These assays are designed to measure the affinity of the compound for a specific biological target, such as a receptor or enzyme. A common format is a competitive binding assay where "6-Chloro-9-isopropyl-9h-purin-2-amine" would compete with a known radiolabeled or fluorescently labeled ligand for binding to the target. The displacement of the labeled ligand by the test compound allows for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Kinase Assays: Given that many purine (B94841) analogs are known to be kinase inhibitors, kinase assays are particularly relevant. nih.govtmu.edu.twresearchgate.net These assays measure the ability of "6-Chloro-9-isopropyl-9h-purin-2-amine" to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the compound. Techniques such as fluorescence resonance energy transfer (FRET), luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), or enzyme-linked immunosorbent assays (ELISA) with phospho-specific antibodies are commonly used. bmglabtech.com

Cell Toxicity Assays: Evaluating the cytotoxic effects of a compound is a critical step in its biological characterization. A range of cell-based assays can be used to determine the concentration of "6-Chloro-9-isopropyl-9h-purin-2-amine" that is toxic to cells. Commonly used methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov

XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also measures mitochondrial activity. However, the formazan product of XTT is water-soluble, simplifying the protocol.

CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay that is considered to have higher sensitivity than MTT or XTT assays for determining cell viability. mdpi.com

| Assay Type | Principle | Endpoint Measured | Typical Parameter |

| Binding Assay | Competitive displacement of a labeled ligand from a target protein. | Amount of displaced labeled ligand. | Ki or IC50 |

| Kinase Assay | Measurement of the inhibition of kinase-mediated substrate phosphorylation. | Phosphorylated substrate or ATP consumption. | IC50 |

| MTT Assay | Reduction of MTT by mitochondrial dehydrogenases in viable cells. | Formation of purple formazan crystals. | GI50 or CC50 |

| XTT Assay | Reduction of XTT by mitochondrial dehydrogenases in viable cells. | Formation of a water-soluble formazan product. | GI50 or CC50 |

Chromatographic Purification Techniques

The synthesis of "6-Chloro-9-isopropyl-9h-purin-2-amine" typically results in a mixture containing the desired product, unreacted starting materials, and byproducts. Chromatographic techniques are essential for the isolation and purification of the target compound to a high degree of purity required for biological testing and characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and analysis of purine derivatives. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol), is commonly employed. nih.gov The addition of modifiers like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution. teledynelabs.com

Flash Chromatography: Flash chromatography is a rapid form of column chromatography used for preparative purification of organic compounds. teledynelabs.com For purine derivatives, the choice of stationary phase (e.g., silica (B1680970) gel, C18, or amine-functionalized silica) and solvent system depends on the polarity of the compound. teledynelabs.com Non-polar purines can often be purified using hexane/ethyl acetate (B1210297) gradients on silica gel, while more polar derivatives may require dichloromethane/methanol gradients or reversed-phase conditions. teledynelabs.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. researchgate.netnih.gov For purine derivatives, a silica gel plate is typically used as the stationary phase. The separated spots can be visualized using various methods, including:

UV Light: Purine rings are often UV-active and can be visualized as dark spots on a fluorescent background under short-wave UV light (254 nm). libretexts.org

Iodine Vapor: Exposure to iodine vapor can cause many organic compounds, including some purines, to appear as brown spots. libretexts.org

Staining Reagents: Reagents like potassium permanganate (B83412) can react with certain functional groups to produce colored spots. libretexts.org

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol with acid modifier | High-purity separation and analysis |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Preparative purification |

| TLC | Silica Gel | Varies (e.g., Ethyl Acetate/Hexane) | Reaction monitoring, purity assessment |

Advanced Computational Chemistry for Compound Design and Prediction

Computational chemistry plays a pivotal role in the design and development of novel purine derivatives by providing insights into their structure-activity relationships (SAR) and predicting their biological activities.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. tpcj.orgnih.govnih.gov For "6-Chloro-9-isopropyl-9h-purin-2-amine," molecular docking can be used to model its interaction with the ATP-binding pocket of various kinases. nih.gov The results can help to rationalize its biological activity and guide the design of more potent and selective analogs by identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies are used to correlate the biological activity of a series of compounds with their three-dimensional properties. nih.govnih.govnih.gov By aligning a set of structurally related purine derivatives and calculating their steric and electrostatic fields, a predictive model can be generated. nih.gov This model can then be used to predict the activity of newly designed compounds and to visualize the regions around the purine scaffold where modifications are likely to enhance or diminish activity. nih.govnih.gov

| Technique | Principle | Application to 6-Chloro-9-isopropyl-9h-purin-2-amine | Predicted Outcome |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Modeling the interaction with kinase active sites. | Binding energy, key amino acid interactions. |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Developing a predictive model for a series of related purine analogs. | Predicted biological activity (e.g., pIC50), SAR insights. |

Bioinformatic and Chemoinformatic Tools for Data Analysis

The large datasets generated from high-throughput screening, computational studies, and other experiments require sophisticated bioinformatic and chemoinformatic tools for meaningful analysis.

Bioinformatics: Bioinformatics tools are employed to identify and validate potential biological targets for "6-Chloro-9-isopropyl-9h-purin-2-amine." omicstutorials.com This can involve analyzing genomic and proteomic data to identify proteins that are dysregulated in a particular disease and are suitable for therapeutic intervention. frontiersin.org Pathway analysis tools can help to understand the broader biological context of the compound's activity by mapping its effects onto known signaling or metabolic pathways. frontiersin.org

Chemoinformatics: Chemoinformatics deals with the storage, retrieval, and analysis of chemical information. mdpi.com For a compound like "6-Chloro-9-isopropyl-9h-purin-2-amine," chemoinformatic tools are used to:

Analyze Structure-Activity Relationships (SAR): By analyzing the biological activity data for a series of related compounds, chemoinformatic methods can identify the structural features that are important for activity. nih.gov

Virtual Screening: Large chemical databases can be computationally screened to identify other compounds with similar structural or chemical properties that may have similar biological activities.

ADME/T Prediction: Chemoinformatic models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound, which is crucial for its development as a potential drug.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Purine (B94841) Architectures and Bioisosteres

The inherent versatility of the purine core allows for extensive chemical modification, offering a rich platform for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. A key future direction lies in the systematic exploration of novel purine architectures and the application of bioisosteric replacement strategies.

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of specific moieties within the 6-Chloro-9-isopropyl-9H-purin-2-amine framework can lead to compounds with enhanced characteristics. For instance, the chlorine atom at the C6 position, a crucial element for its reactivity and biological activity, could be replaced with other halogens (e.g., fluorine, bromine) or bioisosteric groups to modulate its interaction with target proteins.

Future research should focus on:

Scaffold Hopping and Ring System Modifications: Moving beyond the traditional purine core to explore related heterocyclic systems could yield novel intellectual property and compounds with entirely new biological activities.

Bioisosteric Replacement at C2, C6, and N9 Positions: A systematic investigation into the effects of replacing the existing substituents with a diverse range of bioisosteres is warranted. This could involve the introduction of different alkyl, aryl, or heterocyclic groups to fine-tune the compound's properties.

Synthesis of Fused Purine Analogues: The fusion of additional rings to the purine scaffold can create more rigid and structurally complex molecules, potentially leading to higher affinity and selectivity for specific targets.

A summary of potential bioisosteric replacements for different positions of the purine ring is presented in the table below.

| Position | Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| C6 | Chloro | Fluoro, Bromo, Cyano, Trifluoromethyl, Small Alkoxy Groups | Modulate electrophilicity, hydrogen bonding capacity, and metabolic stability. |

| N9 | Isopropyl | Cyclopropyl, tert-Butyl, Phenyl, Substituted Benzyl Groups | Alter steric bulk, hydrophobicity, and potential for pi-stacking interactions. |

| C2 | Amino | Substituted Amines, Small Alkyl Groups, Hydrogen | Fine-tune hydrogen bonding interactions with the target protein's hinge region. |

Identification and Validation of New Molecular Targets and Signaling Pathways

While 2,6,9-trisubstituted purines are well-documented as inhibitors of cyclin-dependent kinases (CDKs), the full spectrum of their molecular targets and the signaling pathways they modulate remains to be elucidated. The promiscuous nature of some kinase inhibitors suggests that 6-Chloro-9-isopropyl-9H-purin-2-amine and its derivatives may interact with a broader range of kinases or even other enzyme families.

Future research efforts should be directed towards:

Unbiased Target Deconvolution Studies: Employing chemical proteomics approaches, such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry, can identify the direct binding partners of this compound in a cellular context.

Kinome-Wide Profiling: Screening against a large panel of kinases will provide a comprehensive understanding of the compound's selectivity profile and may reveal unexpected off-target effects that could be therapeutically beneficial or detrimental.

Investigation of Downstream Signaling Cascades: Once new targets are identified, it is crucial to investigate the downstream signaling pathways that are affected. This will provide a mechanistic understanding of the compound's cellular effects and its potential therapeutic applications. For example, purinergic signaling, which involves purine nucleotides and nucleosides as extracellular signaling molecules, is a complex network that could be modulated by synthetic purine analogs.

Development of Predictive Models for Purine Activity and Selectivity

The synthesis and biological evaluation of large libraries of compounds can be a time-consuming and resource-intensive process. The development of accurate predictive models for the activity and selectivity of purine derivatives would significantly accelerate the drug discovery pipeline.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of 6-Chloro-9-isopropyl-9H-purin-2-amine analogs with their biological activities, QSAR models can be developed to predict the potency of novel, unsynthesized compounds.

Pharmacophore Modeling and Virtual Screening: Identifying the key structural features required for binding to a specific target allows for the creation of pharmacophore models. These models can then be used to virtually screen large compound libraries to identify potential hits.

Machine Learning and Artificial Intelligence: Advanced computational techniques, such as machine learning and AI, can be trained on existing datasets of purine derivatives to develop sophisticated models that can predict not only activity but also absorption, distribution, metabolism, and excretion (ADME) properties.

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Effects

To gain a holistic understanding of the cellular response to treatment with 6-Chloro-9-isopropyl-9H-purin-2-amine and its derivatives, it is essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" datasets can provide a comprehensive picture of the compound's impact on cellular physiology.

Future research should aim to:

Transcriptomic Analysis (RNA-Seq): To identify changes in gene expression patterns following compound treatment.

Proteomic Analysis: To investigate alterations in protein expression and post-translational modifications.

Metabolomic Analysis: To profile changes in cellular metabolism, particularly in purine biosynthesis and related pathways.

Integrative Bioinformatic Analysis: The real power of this approach lies in the integration of these different data types to construct a comprehensive model of the compound's mechanism of action and to identify potential biomarkers of response or resistance. For example, multi-omics analyses of CDK4/6 inhibitors have revealed distinct molecular signatures and potential resistance mechanisms. harvard.edubiorxiv.org

Application of 6-Chloro-9-isopropyl-9H-purin-2-amine and its Derivatives as Chemical Biology Probes

Beyond their therapeutic potential, well-characterized small molecules like 6-Chloro-9-isopropyl-9H-purin-2-amine can serve as valuable tools for basic research. By modifying the parent compound to incorporate reporter tags, it can be transformed into a chemical biology probe to investigate complex biological processes.

Future applications in this domain could include:

Development of Fluorescent Probes: The attachment of a fluorescent dye to the purine scaffold would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells.

Creation of Affinity-Based Probes: Immobilizing the compound on a solid support would enable the isolation and identification of its binding partners from cell lysates.

Design of Photoaffinity Probes: The incorporation of a photo-reactive group would allow for the covalent cross-linking of the compound to its target protein upon exposure to UV light, facilitating target identification.

The development and application of such chemical biology probes will not only advance our understanding of the specific targets of 6-Chloro-9-isopropyl-9H-purin-2-amine but also contribute to the broader field of kinase biology and signal transduction.

Q & A

Q. What are the standard synthetic protocols for preparing 6-Chloro-9-isopropyl-9H-purin-2-amine, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2,6-dichloro-9-isopropyl-9H-purine with ethylamine hydrochloride in dimethylformamide (DMF) with triethylamine as a base. Reaction progress is monitored using thin-layer chromatography (TLC) to track the disappearance of the dichloro precursor. Post-reaction, extraction with ethyl acetate, brine washing, and crystallization from diethyl ether yield pure product (65% yield). Elemental analysis and melting point determination confirm purity .

Q. Which spectroscopic techniques are critical for characterizing 6-Chloro-9-isopropyl-9H-purin-2-amine?

- Methodological Answer : 1H NMR spectroscopy identifies substituents on the purine ring (e.g., isopropyl CH3 at δ ~1.38 ppm, NH2 protons at δ ~7.13–7.37 ppm). Elemental analysis validates stoichiometry (e.g., C 64.63%, H 6.44%, N 23.55%). Mass spectrometry (not explicitly mentioned but inferred) would confirm molecular weight (theoretical ~277.7 g/mol for C10H13ClN6). Discrepancies in melting points (e.g., 390–393 K) between batches may indicate impurities requiring recrystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments of 6-Chloro-9-isopropyl-9H-purin-2-amine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the N9-isopropyl group’s orientation is confirmed via hydrogen placement (riding model) and thermal displacement parameters (Uiso). Discrepancies between NMR-derived conformers and crystallographic data are resolved by prioritizing high-resolution SCXRD results .

Q. What strategies are effective for designing metal complexes using 6-Chloro-9-isopropyl-9H-purin-2-amine as a ligand?

- Methodological Answer : The purine’s N7 site (electron-rich) coordinates with Pt(II) or other transition metals. For example, trans-dichloridobis{2-chloro-6-[(substituted-benzyl)amino]-9-isopropyl-9H-purine-κN7}platinum(II) complexes are synthesized by reacting the purine derivative with K2PtCl4 in aqueous ethanol. Stability is assessed via cyclic voltammetry and UV-Vis spectroscopy. Substituent effects (e.g., fluorobenzyl groups) on binding affinity are quantified using isothermal titration calorimetry (ITC) .

Q. How can computational tools like SHELX and ORTEP-3 enhance structural refinement and visualization?

- Methodological Answer : SHELX refines crystallographic data by optimizing hydrogen positions (riding model for C-bound H, free refinement for N-bound H). ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement, highlighting regions of dynamic disorder (e.g., isopropyl group rotation). Combining these tools with density functional theory (DFT) calculations validates electronic environments and predicts spectroscopic properties .

Q. How do structural modifications at the C2 and N6 positions influence the compound’s bioactivity?

- Methodological Answer : Mannich base derivatives (e.g., substitution with hydroxypropane groups) are synthesized to enhance solubility and target engagement. Structure-activity relationships (SAR) are assessed via in vitro assays (e.g., kinase inhibition). For example, replacing C2-Cl with amino groups increases hydrogen-bonding potential, while N6-ethyl groups modulate steric bulk. Parallel artificial membrane permeability assays (PAMPA) evaluate bioavailability .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

- Methodological Answer : Discrepancies >0.3% in elemental composition require re-purification (e.g., column chromatography with CHCl3/CH3OH gradients). If inconsistencies persist, alternative characterization (e.g., high-resolution mass spectrometry) or isotopic labeling (e.g., 13C NMR) isolates contributions from solvent residues or counterions. For example, residual DMF in crude product may inflate nitrogen content .

Q. What experimental adjustments improve yield in large-scale synthesis of 6-Chloro-9-isopropyl-9H-purin-2-amine?

- Methodological Answer : Optimize reaction time (3–5 hours at 90°C) and stoichiometry (1.05 eq ethylamine hydrochloride to minimize side products). Switch to microwave-assisted synthesis for faster heating/cooling cycles. Replace DMF with acetonitrile to simplify purification. Monitor pH (maintain >9 with triethylamine) to prevent amine protonation and ensure nucleophilic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.